1-Bromo-2-(hexyloxy)benzene
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Overview
Description
1-Bromo-2-(hexyloxy)benzene is an aromatic halide with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound features a benzene ring substituted with a bromine atom and a hexyloxy group, making it a valuable intermediate in organic synthesis and various industrial applications.
Scientific Research Applications
1-Bromo-2-(hexyloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a building block for bioactive compounds.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-(hexyloxy)benzene is the aromatic ring of benzene . The compound interacts with the benzene ring through a process known as bromination . The bromine atom in the compound is introduced to the benzene ring, and the hexyloxy group serves as a substituent on the benzene ring .
Mode of Action
This compound interacts with its target through a series of chemical reactions. The bromine atom in the compound can be introduced by bromination with Br2/FeBr3 . The hexyloxy group can be introduced by Friedel–Crafts alkylation . These reactions result in the formation of a new compound with the bromine and hexyloxy groups attached to the benzene ring .
Biochemical Pathways
The compound undergoes aminocarbonylation with carbon monoxide and a halide, yielding a primary amide . This reaction is carried out in the presence of a base, such as triethylamine or potassium tert-butoxide . The resulting primary amide can then participate in various biochemical pathways, depending on the specific context and environment .
Pharmacokinetics
The compound’s molecular weight (25717 g/mol) and physical form (liquid) suggest that it may have certain pharmacokinetic properties For instance, its relatively low molecular weight may facilitate absorption and distribution within the body
Result of Action
The result of the action of this compound is the formation of a new compound with the bromine and hexyloxy groups attached to the benzene ring . This new compound can participate in various biochemical reactions, potentially leading to the production of high yields and functionalized products, which are useful for pharmaceuticals and dyes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a base such as triethylamine or potassium tert-butoxide is necessary for the aminocarbonylation reaction to occur . Additionally, the temperature and pressure conditions can also affect the reaction rate and yield
Preparation Methods
1-Bromo-2-(hexyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of pyrazinecarboxamide with carbon monoxide and a halide in the presence of a base such as triethylamine or potassium tert-butoxide . This aminocarbonylation reaction yields a primary amide, which can be further processed to obtain this compound. Industrial production methods often involve similar reaction conditions but on a larger scale to ensure high yields and purity.
Chemical Reactions Analysis
1-Bromo-2-(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Aminocarbonylation: As mentioned earlier, it can react with carbon monoxide and a halide to form primary amides.
Common reagents used in these reactions include bases like triethylamine and potassium tert-butoxide, as well as catalysts such as palladium complexes for coupling reactions. Major products formed from these reactions include various substituted benzene derivatives and functionalized aromatic compounds.
Comparison with Similar Compounds
1-Bromo-2-(hexyloxy)benzene can be compared with other similar compounds, such as:
Bromobenzene: A simpler aromatic halide with only a bromine atom substituted on the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Iodobenzene: Another halobenzene with an iodine atom substituted on the benzene ring.
Compared to these compounds, this compound is unique due to the presence of the hexyloxy group, which imparts different chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-hexoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEVDESICZHIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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